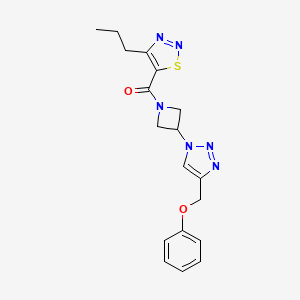

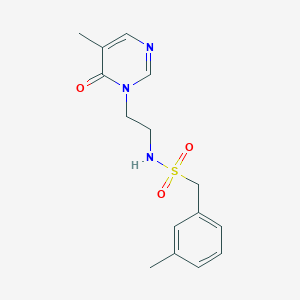

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as compound 1, is a novel small molecule drug candidate that has shown promise in scientific research for its potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with a pyrimidine structure, like our compound of interest, have been shown to possess antimicrobial properties. They can be synthesized and evaluated for their potential against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. The mechanism often involves the inhibition of bacterial DNA synthesis or the disruption of cell wall synthesis .

Anticancer Properties

Pyrimidine derivatives are also explored for their anticancer activities. They can act as inhibitors of certain enzymes that are overexpressed in cancer cells, such as tyrosine kinases. By inhibiting these enzymes, the compounds can prevent the proliferation of cancer cells and induce apoptosis .

Antiviral Agents

The structural motif of pyrimidine is common in antiviral agents. These compounds can be designed to interfere with viral replication processes. For example, they may inhibit the synthesis of viral RNA or DNA, or block the action of viral enzymes necessary for replication .

Anti-inflammatory Applications

Pyrimidine derivatives can serve as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory process, such as cyclooxygenase or lipoxygenase .

Antidiabetic Activity

Research has indicated that pyrimidine compounds can exhibit antidiabetic activity. They may act by stimulating the release of insulin from pancreatic cells or by increasing the sensitivity of body tissues to insulin, thus helping to regulate blood sugar levels .

Neuroprotective Effects

Some pyrimidine derivatives have shown neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. They may work by protecting neuronal cells from oxidative stress or by modulating neurotransmitter systems .

Cardiovascular Applications

In the cardiovascular system, pyrimidine derivatives can have applications such as the reduction of blood pressure or the prevention of clot formation. They might achieve this by affecting ion channels or enzymes in the cardiovascular system .

Agricultural Use

Lastly, pyrimidine derivatives can be used in agriculture as pesticides or herbicides. They can affect the growth of unwanted plants or pests by disrupting their biological processes, such as protein synthesis or energy production .

Propriétés

IUPAC Name |

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-12-4-3-5-14(8-12)10-22(20,21)17-6-7-18-11-16-9-13(2)15(18)19/h3-5,8-9,11,17H,6-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZFYGLOHDJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=NC=C(C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)

![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)

![2-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2938043.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)

![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)

![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)